molecular formula C10H20O2 B13750097 2-Hexyl-1,3-dioxane CAS No. 6290-20-6

2-Hexyl-1,3-dioxane

Cat. No.: B13750097
CAS No.: 6290-20-6
M. Wt: 172.26 g/mol
InChI Key: DZTPGFWGNFJQFG-UHFFFAOYSA-N
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Description

2-Hexyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexyl-1,3-dioxane can be synthesized through the acetalization of aldehydes with diols. This reaction is typically acid-catalyzed, using catalysts such as p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid. The reaction conditions often involve room temperature and the absence of solvents to achieve high selectivity and conversion rates .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of heterogeneous catalysts like acid-modified montmorillonite (MMT) K-10. These catalysts are treated with acids such as sulfuric acid, nitric acid, or hydrochloric acid to enhance their catalytic activity. The reaction is carried out at room temperature, and the catalyst can be reused multiple times without significant loss of activity .

Chemical Reactions Analysis

Types of Reactions: 2-Hexyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Hexyl-1,3-dioxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can form stable cyclic acetals through acetalization reactions, which are typically catalyzed by acids. These reactions involve the formation of a hemiacetal intermediate, followed by the elimination of water to form the final acetal product .

Comparison with Similar Compounds

  • 2-Hexyl-1,3-dioxolane
  • 2-Hexyl-4-methyl-1,3-dioxolane
  • 2-Benzyl-5-hydroxy-1,3-dioxane
  • 2-(1-Methylbutyl)-5-methyl-5-propyl-1,3-dioxane

Uniqueness: 2-Hexyl-1,3-dioxane is unique due to its specific structural configuration and the presence of a hexyl group, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers higher stability and selectivity in various chemical reactions .

Properties

CAS No.

6290-20-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-hexyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-7-10-11-8-6-9-12-10/h10H,2-9H2,1H3

InChI Key

DZTPGFWGNFJQFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OCCCO1

Origin of Product

United States

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